4-Hydroxyphenylglycolic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxyphenylglycolic acid and its derivatives has been explored through different chemical routes. For instance, 4′-Hydroxy-4-biphenylcarboxylic acid, a related compound, was synthesized starting from 4-hydroxybiphenyl via esterification, Friedel-Crafts acetylation, benzylation under PTC, chloroform reaction, and catalytic hydrogenolysis, with an overall yield of 57.8% (Cai Ji-wen, 2007). Another study provided a three-step, gram-scale synthesis of hydroxytyrosol, hydroxytyrosol acetate, and 3,4-Dihydroxyphenylglycol, showcasing efficient, easy, and cost-effective procedures from catechol via microwave irradiation (Amalia D. Kalampaliki et al., 2019).
Molecular Structure Analysis
The structural analysis of 4-Hydroxyphenylglycolic acid derivatives, such as 4′-hydroxy-4-biphenylcarboxylic acid, was confirmed by techniques like 1H NMR, IR, MS, and elemental analysis, providing insights into the molecular architecture and facilitating the understanding of its chemical behavior (Cai Ji-wen, 2007).
Chemical Reactions and Properties
4-Hydroxyphenylglycolic acid undergoes various chemical reactions, including oxidation and conjugation. A study demonstrated that HMPG, labeled with deuterium, was significantly recovered in urine as HMMA (4-hydroxy-3-methoxymandelic acid) and HMPG conjugates after being administered to humans, highlighting its metabolic transformation and disposition (G. Mårdh et al., 1981). Another research found a minor portion of HMPG metabolized to vanillic acid, suggesting additional pathways through decarboxylation reactions (G. Mårdh, 1984).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 4-Hydroxyphenylglycolic acid were not highlighted, the methodologies for its synthesis and structural elucidation indirectly provide insights into its physical characteristics through chemical behavior and reactivity patterns.
Chemical Properties Analysis
The chemical properties of 4-Hydroxyphenylglycolic acid are reflected in its metabolic fate and the analytical methods developed for its detection. For instance, its conjugation with glucuronic acid and sulfuric acid has been demonstrated, showing species differences in metabolism (K. Wong, 1976). The high specificity and sensitivity of mass fragmentography and high-performance liquid chromatography methods for measuring HMPG in biological fluids underscore its chemical properties and the interaction with biological systems (Birgitta Sjöquist et al., 1975).
Scientific Research Applications
Psychiatric Research : It's a biogenic amine in cerebrospinal fluid and may be involved in psychiatric research, particularly in understanding conditions like depression and predicting suicidal behavior (Gibbons, Davis, & Hedeker, 1990) (Träskman-bendz et al., 1992).
Neurological Research : The compound's concentrations in cerebrospinal fluid can be used as an index of central nervous system activity and to monitor dopaminergic activity, thus having implications for studies on neurological disorders like Alzheimer's (Kopin et al., 1983) (Palmer et al., 1984).
Metabolic Fate Studies : It is used to study the metabolic fate of its derivatives in humans, such as its conversion to Vanillic acid, a metabolite of 4-hydroxy-3-methoxyphenylglycol, useful in understanding various metabolic processes (Mårdh, 1984).
Biological Chemistry : Improved methods for determining its levels in urine and cerebrospinal fluid have clinical applications for conditions such as pheochromocytoma and understanding the metabolism of major biogenic amines (Nicholas, Brown, & Swander, 1969) (Joseph, Kadam, & Risby, 1981).
Clinical Hypertension : Its levels correlate with the severity of hypertension, making it relevant in the study and management of clinical hypertension (Saran et al., 1978).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862596 | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyphenylglycolic acid | |
CAS RN |
1198-84-1, 7198-10-9 | |
Record name | (±)-4-Hydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-4-hydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Citations
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